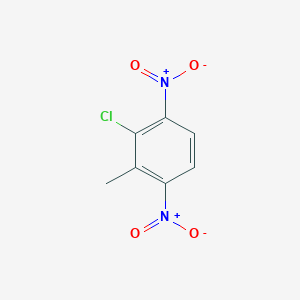

2-Chloro-3-methyl-1,4-dinitrobenzene

Beschreibung

Nomenclature and Structural Representation of 2-Chloro-3-methyl-1,4-dinitrobenzene

The systematic naming and various identifiers for 2-Chloro-3-methyl-1,4-dinitrobenzene are crucial for its unambiguous identification in chemical literature and databases. Its IUPAC name clearly defines the positions of the chloro, methyl, and dinitro substituents on the benzene (B151609) ring.

The structural and identifying information for this compound is summarized below.

| Identifier | Value |

| IUPAC Name | 2-Chloro-3-methyl-1,4-dinitrobenzene |

| Molecular Formula | C₇H₅ClN₂O₄ uni.lu |

| CAS Number | 44719326 uni.lu |

| Molecular Weight | 216.58 g/mol nih.gov |

| Canonical SMILES | CC1=C(C=CC(=C1Cl)N+[O-])N+[O-] uni.lu |

| InChI | InChI=1S/C7H5ClN2O4/c1-4-5(9(11)12)2-3-6(7(4)8)10(13)14/h2-3H,1H3 uni.lu |

| InChIKey | IQMJXFVNRNGVLP-UHFFFAOYSA-N uni.lu |

A data table providing the nomenclature and structural details for 2-Chloro-3-methyl-1,4-dinitrobenzene.

Position within Aromatic Nitro Compound Chemistry and Research Significance

Aromatic nitro compounds are a cornerstone of industrial and synthetic organic chemistry, serving as vital intermediates in the production of pharmaceuticals, agrochemicals, dyes, and explosives. google.com The powerful electron-withdrawing nature of the nitro group profoundly influences the chemical reactivity of the aromatic ring. google.com

Compounds like 2-Chloro-3-methyl-1,4-dinitrobenzene are part of the chlorodinitrotoluene family of isomers. The presence of two nitro groups, which are strong deactivating groups, significantly reduces the electron density of the benzene ring. This deactivation makes the ring highly susceptible to nucleophilic aromatic substitution (SNAr), a reaction of immense synthetic utility. google.com The chlorine atom in such activated systems serves as a good leaving group, readily displaced by a variety of nucleophiles. wikipedia.org

The specific substitution pattern of 2-Chloro-3-methyl-1,4-dinitrobenzene, with substituents ortho, meta, and para to each other, offers a unique substrate for investigating the regioselectivity and steric hindrance effects in SNAr reactions. While direct research applications for this specific isomer are not widely documented, its structural analogues, such as 2,4-dinitrochlorobenzene, are extensively used as reagents. For instance, 2,4-dinitrochlorobenzene is a known substrate for glutathione (B108866) S-transferase and is used in the synthesis of other compounds through nucleophilic substitution. wikipedia.orgsemanticscholar.orgresearchgate.net Therefore, the research significance of 2-Chloro-3-methyl-1,4-dinitrobenzene lies in its potential as a building block in organic synthesis and as a model compound for studying the mechanistic nuances of SNAr reactions, particularly how the interplay of electronic and steric effects from the methyl and nitro groups influences reactivity at the chloro-substituted carbon.

Historical Perspectives on the Synthesis and Reactivity of Substituted Dinitrobenzenes

The study of substituted dinitrobenzenes has a rich history that is intertwined with the development of modern organic chemistry. The nitration of aromatic compounds, the primary method for introducing nitro groups, has been a subject of investigation since the 19th century.

Synthesis: The synthesis of chlorodinitrotoluenes and related compounds has historically been achieved through the nitration of simpler precursors. Early studies by chemists like Beilstein, Kuhlberg, Goldschmidt, and Honig in the 1880s explored the nitration of p-chlorotoluene, which typically yields a mixture of isomers, including 4-chloro-2-nitrotoluene (B43163) and 4-chloro-3-nitrotoluene. google.com Later investigations in the early 20th century by Holleman, Gindraux, and others systematically studied the isomer distribution under various reaction conditions. google.com The commercial production of compounds like 2,4-dinitrochlorobenzene often involves the nitration of p-nitrochlorobenzene using a mixture of nitric and sulfuric acids. google.comwikipedia.org Similarly, dinitrotoluenes are produced industrially by the nitration of toluene (B28343) in a two-step process, first to mononitrotoluene and then to dinitrotoluene. nih.gov

Reactivity: The reactivity of dinitrobenzenes, particularly their susceptibility to nucleophilic attack, has been a fertile ground for mechanistic studies. The presence of electron-withdrawing nitro groups ortho and/or para to a leaving group dramatically facilitates nucleophilic aromatic substitution. This principle was explored in depth throughout the 20th century.

Key historical developments in understanding the reactivity of these compounds include:

The Meisenheimer Complex: In 1902, Jakob Meisenheimer isolated and characterized a stable adduct formed between a nucleophile and an electron-deficient aromatic ring, now known as a Meisenheimer complex. semanticscholar.org This provided strong evidence for the two-step addition-elimination mechanism of SNAr reactions, where the nucleophile first adds to the ring to form a resonance-stabilized intermediate before the leaving group is expelled. uni.luresearchgate.net

The Zincke Reaction: First reported by Theodor Zincke in 1904, this reaction involves the transformation of a pyridine (B92270) into a pyridinium (B92312) salt by reacting it with 2,4-dinitro-chlorobenzene and a primary amine. google.comchemicalbook.comchemicalbook.com This reaction further highlighted the high reactivity of activated haloaromatics towards nucleophiles.

Leaving Group Effects: Studies by Bunnett, Garbisch, and Pruitt in the 1950s on the "element-effect" (the change in reaction rate with different halogen leaving groups) provided further insight into the rate-determining step of SNAr reactions. nih.gov For many of these reactions, the formation of the Meisenheimer intermediate is the slow, rate-determining step. semanticscholar.orgresearchgate.net

These historical investigations into the synthesis and reactivity of substituted dinitrobenzenes have laid the foundational understanding that allows chemists to predict and utilize the reactivity of specific isomers like 2-Chloro-3-methyl-1,4-dinitrobenzene.

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-chloro-3-methyl-1,4-dinitrobenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5ClN2O4/c1-4-5(9(11)12)2-3-6(7(4)8)10(13)14/h2-3H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQMJXFVNRNGVLP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1Cl)[N+](=O)[O-])[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5ClN2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.58 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

408328-33-6 | |

| Record name | 2-chloro-3-methyl-1,4-dinitrobenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2 Chloro 3 Methyl 1,4 Dinitrobenzene

Classical and Modern Synthetic Routes to 2-Chloro-3-methyl-1,4-dinitrobenzene

The primary and most plausible route to 2-Chloro-3-methyl-1,4-dinitrobenzene involves the dinitration of a suitable precursor. The logical starting material for this synthesis is 2-chloro-3-nitrotoluene (B91179). This precursor already contains the chloro, methyl, and one of the nitro groups in the desired relative positions. The key challenge lies in the regioselective introduction of the second nitro group to achieve the 1,4-dinitro substitution pattern.

Regioselective Nitration Strategies

The directing effects of the substituents on the aromatic ring of 2-chloro-3-nitrotoluene are paramount in determining the position of the second nitration. The methyl group (-CH₃) is an activating group and is ortho, para-directing. The chloro group (-Cl) is a deactivating group but is also ortho, para-directing. quora.com The nitro group (-NO₂) is a strong deactivating group and is meta-directing. chemguide.co.uk

In the case of 2-chloro-3-nitrotoluene, the positions ortho and para to the methyl group are positions 3, 5, and 1. The positions ortho and para to the chloro group are positions 1 and 3. The position meta to the nitro group is position 5. Therefore, the incoming electrophile (the nitronium ion, NO₂⁺) will be directed to the available positions on the ring based on the combined influence of these groups. The activating methyl group will strongly favor substitution at its vacant para position (position 5) and its vacant ortho position (position 1). The deactivating chloro group also directs to the 1 and 3 positions. The strongly deactivating nitro group directs to the 5 position. The convergence of these directing effects, particularly the strong activation by the methyl group towards the 1 and 5 positions and the meta-directing effect of the nitro group to the 5 position, suggests that the second nitro group would preferentially add at the 4-position of the ring, leading to the formation of 2-Chloro-3-methyl-1,4-dinitrobenzene.

The nitration of chlorobenzene (B131634) and its derivatives has been studied, and it is known that the reaction can yield a mixture of isomers. nsmsi.ir The precise ratio of isomers formed during the dinitration of 2-chloro-3-nitrotoluene would be highly dependent on the reaction conditions.

Halogenation and Alkylation Sequences

Alternative synthetic strategies involving halogenation or alkylation steps are theoretically possible but are likely to be less efficient.

One hypothetical route could involve the dinitration of 3-methyltoluene (m-xylene is a different compound) to form 3-methyl-1,4-dinitrobenzene, followed by chlorination. However, controlling the regioselectivity of the chlorination of 3-methyl-1,4-dinitrobenzene to introduce the chlorine atom at the 2-position would be challenging due to the deactivating nature of the two nitro groups.

Another possibility is the alkylation of 2-chloro-1,4-dinitrobenzene. However, Friedel-Crafts alkylation reactions are generally not successful on strongly deactivated rings, such as those bearing two nitro groups. masterorganicchemistry.com Therefore, this route is considered synthetically unviable.

Mechanistic Understanding of 2-Chloro-3-methyl-1,4-dinitrobenzene Formation

The formation of 2-Chloro-3-methyl-1,4-dinitrobenzene proceeds via the well-established mechanism of electrophilic aromatic substitution. The key steps are:

Generation of the Electrophile: In a classical mixed-acid nitration, concentrated nitric acid reacts with concentrated sulfuric acid to generate the highly electrophilic nitronium ion (NO₂⁺). masterorganicchemistry.com

HNO₃ + 2H₂SO₄ ⇌ NO₂⁺ + H₃O⁺ + 2HSO₄⁻

Electrophilic Attack: The π-electron system of the 2-chloro-3-nitrotoluene ring acts as a nucleophile and attacks the nitronium ion. This leads to the formation of a resonance-stabilized carbocation intermediate, known as an arenium ion or sigma complex. The stability of this intermediate is influenced by the substituents already present on the ring. The positive charge in the arenium ion can be delocalized across the ring. The activating methyl group helps to stabilize the positive charge, particularly when the attack occurs at the ortho and para positions relative to it. Conversely, the electron-withdrawing chloro and nitro groups destabilize the intermediate.

Deprotonation: A weak base in the reaction mixture, typically the bisulfate ion (HSO₄⁻), removes a proton from the carbon atom that bears the new nitro group. This step restores the aromaticity of the ring and yields the final product, 2-Chloro-3-methyl-1,4-dinitrobenzene. masterorganicchemistry.com

The regioselectivity of the reaction is determined by the relative stability of the possible arenium ion intermediates. The intermediate leading to the formation of the 1,4-dinitro isomer is favored due to the concerted directing effects of the methyl and nitro groups.

Optimization of Reaction Parameters for Yield and Purity in 2-Chloro-3-methyl-1,4-dinitrobenzene Synthesis

| Parameter | Effect on Reaction | General Optimization Strategy |

| Temperature | Higher temperatures generally increase the reaction rate but can also lead to the formation of unwanted byproducts and decrease regioselectivity. | The reaction is typically carried out at a controlled, often low, temperature to favor the desired isomer and minimize side reactions. |

| Reaction Time | Sufficient time is required for the reaction to go to completion. | The reaction progress should be monitored (e.g., by TLC or GC) to determine the optimal time to stop the reaction and maximize the yield of the desired product. |

| Molar Ratio of Reactants | The ratio of nitric acid to the aromatic substrate influences the extent of nitration. An excess of the nitrating agent is often used to drive the reaction towards dinitration. | A carefully controlled excess of the nitrating agent is typically employed. The optimal ratio would need to be determined experimentally to maximize dinitration while minimizing over-nitration or side reactions. |

| Concentration of Sulfuric Acid | Sulfuric acid acts as a catalyst and a dehydrating agent. Its concentration affects the rate of nitronium ion formation. | High-concentration sulfuric acid (or oleum) is generally used to promote the formation of the nitronium ion. |

A study on the dinitration of toluene (B28343) to produce dinitrotoluene (DNT) found that optimized conditions of a molar ratio of nitric acid to toluene of 8:1 at a temperature of 60°C for 1 hour resulted in a high yield and purity. researchgate.net Similar systematic optimization would be necessary for the synthesis of 2-Chloro-3-methyl-1,4-dinitrobenzene.

Emerging Sustainable Approaches in Substituted Dinitrobenzene Synthesis

Traditional nitration methods often involve the use of large quantities of corrosive and hazardous acids, leading to significant environmental concerns and waste generation. scitechnol.com In recent years, there has been a growing interest in developing more sustainable and environmentally friendly approaches for the synthesis of nitroaromatic compounds.

Key Sustainable Strategies:

Solid Acid Catalysts: The use of solid acid catalysts, such as zeolites, can replace liquid superacids like sulfuric acid. Zeolites offer advantages such as reusability, reduced corrosion, and potentially higher selectivity. mdpi.com

Solvent-Free Reactions: Conducting reactions without a solvent, or in the presence of a minimal amount of a green solvent, can significantly reduce waste and simplify product purification. researchgate.net

Alternative Nitrating Agents: Research is ongoing into the use of alternative nitrating agents that are less hazardous than traditional mixed acids. These can include solid sources of the nitronium ion or milder nitrating agents that offer improved selectivity.

Microreactor Technology: The use of microreactors for nitration reactions can offer enhanced safety, better temperature control, and improved mixing, leading to higher yields and purities. mdpi.com

Ultrasound and Microwave-Assisted Synthesis: These techniques can accelerate reaction rates, often leading to shorter reaction times and improved energy efficiency. researchgate.netscirp.org

While specific applications of these sustainable methods for the synthesis of 2-Chloro-3-methyl-1,4-dinitrobenzene are not yet widely reported, they represent promising avenues for future research to develop greener and more efficient synthetic routes for this and other substituted dinitrobenzene compounds. The principles of green chemistry, such as waste prevention and the use of safer chemicals, are increasingly guiding the development of new synthetic methodologies. nih.gov

Chemical Reactivity and Transformation Studies of 2 Chloro 3 Methyl 1,4 Dinitrobenzene

Nucleophilic Aromatic Substitution (SNAr) Reactions of 2-Chloro-3-methyl-1,4-dinitrobenzene

The SNAr reaction of 2-Chloro-3-methyl-1,4-dinitrobenzene proceeds via a two-step addition-elimination mechanism. The initial step involves the attack of a nucleophile on the electron-deficient carbon atom attached to the chlorine, leading to the formation of a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. wikipedia.orgyoutube.com The negative charge of this intermediate is delocalized over the aromatic ring and, crucially, onto the oxygen atoms of the ortho and para nitro groups. This delocalization provides significant stabilization. The second step involves the departure of the chloride leaving group, which restores the aromaticity of the ring and yields the final substitution product.

Investigating Reactivity Towards Various Nucleophiles

2-Chloro-3-methyl-1,4-dinitrobenzene is expected to react with a wide range of nucleophiles. While specific studies on this exact molecule are not abundant, its reactivity can be inferred from the well-documented reactions of analogous compounds like 2,4-dinitrochlorobenzene. arkat-usa.orgresearchgate.net

Common nucleophiles that readily participate in SNAr reactions with such activated aryl halides include:

Amines: Primary and secondary amines, such as aniline and piperidine, are effective nucleophiles in these reactions, leading to the formation of N-substituted dinitroanilines. The reaction rate is influenced by the basicity and steric bulk of the amine. researchgate.net

Alkoxides and Hydroxides: Methoxide, ethoxide, and hydroxide ions are potent nucleophiles that yield the corresponding dinitroanisole, dinitrophenetole, or dinitrophenol derivatives. acs.orgrsc.org

Thiolates: Thiolate anions are excellent nucleophiles and react readily to form the corresponding dinitrophenyl thioethers.

Azides: The azide ion can displace the chloride to form a dinitrophenyl azide, which is a precursor for various nitrogen-containing heterocyclic compounds.

The general reactivity trend for nucleophiles in SNAr reactions often follows their nucleophilicity, although solvent effects can play a significant role.

Kinetic and Thermodynamic Parameters of SNAr Processes

The kinetics of SNAr reactions of activated aryl halides like 2,4-dinitrochlorobenzene have been extensively studied. The reactions typically follow second-order kinetics, being first order in both the aryl halide and the nucleophile. arkat-usa.org The rate-determining step is generally the formation of the Meisenheimer complex. nih.gov

For the reaction of 2,4-dinitrochlorobenzene with various nucleophiles, the rate constants are influenced by the nature of the nucleophile and the solvent. For instance, the reaction with piperidine is significantly faster than with aniline, reflecting the higher nucleophilicity of piperidine.

Table 1: Representative Second-Order Rate Constants for the Reaction of 2,4-Dinitrochlorobenzene with Amines

| Nucleophile | Solvent | Temperature (°C) | k (L mol⁻¹ s⁻¹) |

|---|---|---|---|

| Piperidine | Ethanol | 25 | 5.1 x 10⁻³ |

Data extrapolated from studies on 2,4-dinitrochlorobenzene and are intended for comparative purposes.

Thermodynamic studies on the formation of Meisenheimer complexes reveal that their stability is dependent on the solvent and the nature of the nucleophile and the substituents on the aromatic ring. The formation of the Meisenheimer complex from 1,3,5-trinitrobenzene and thiophenoxide is isoentropic in methanol-DMSO mixtures, with the reaction becoming more exothermic as the DMSO concentration increases.

Influence of Substituents on SNAr Mechanism and Rate

The substituents on the benzene (B151609) ring have a profound impact on the rate and mechanism of SNAr reactions.

Nitro Groups: The two nitro groups in 2-Chloro-3-methyl-1,4-dinitrobenzene are the primary activating groups. Their strong electron-withdrawing nature (-I and -M effects) depletes the electron density of the aromatic ring, making it more susceptible to nucleophilic attack. The positioning of the nitro groups ortho and para to the leaving group is crucial for the stabilization of the Meisenheimer intermediate through resonance. wikipedia.org The presence of two nitro groups makes 2,4-dinitrochlorobenzene significantly more reactive than p-nitrochlorobenzene. nih.gov

Methyl Group: The methyl group at the 3-position in 2-Chloro-3-methyl-1,4-dinitrobenzene introduces both electronic and steric effects.

Electronic Effect: The methyl group is a weak electron-donating group (+I effect), which slightly counteracts the electron-withdrawing effect of the nitro groups. This would be expected to cause a modest decrease in the reaction rate compared to 2,4-dinitrochlorobenzene.

Steric Effect: The methyl group is adjacent to the site of nucleophilic attack (the carbon bearing the chlorine). This steric hindrance can impede the approach of the nucleophile, potentially slowing down the reaction, especially with bulky nucleophiles.

Nonlinear Hammett plots have been observed in the SNAr reactions of substituted aryl benzoates, which can be attributed to a change in the rate-determining step or to stabilization of the ground state through resonance interactions. rsc.orgiitd.ac.in The reaction constant, ρ, in the Hammett equation provides a measure of the sensitivity of the reaction to substituent effects. wikipedia.org

Formation and Characterization of Meisenheimer Complexes

Meisenheimer complexes are key intermediates in SNAr reactions and, in some cases, can be stable enough to be isolated and characterized. wikipedia.org They are typically highly colored, which allows for their detection and characterization by UV-Vis spectroscopy. researchgate.net

The formation of a Meisenheimer complex from an electron-deficient arene and a nucleophile is a reversible process. acs.org The stability of the complex is enhanced by the presence of multiple strong electron-withdrawing groups. For instance, 2,4,6-trinitrotoluene (TNT) readily forms a Meisenheimer complex with amines, while 2,4-dinitrotoluene does not, highlighting the importance of the number of nitro groups. nih.gov

The structure of Meisenheimer complexes can be elucidated using various spectroscopic techniques:

NMR Spectroscopy: ¹H and ¹³C NMR spectroscopy can provide detailed structural information. The formation of the complex leads to a change in the chemical shifts of the aromatic protons and carbons, with the carbon atom undergoing nucleophilic attack shifting to a higher field due to the change in hybridization from sp² to sp³. nih.govresearchgate.net

UV-Vis Spectroscopy: The formation of the intensely colored Meisenheimer complex results in characteristic absorption bands in the visible region of the spectrum. asm.org

IR Spectroscopy: The stretching frequencies of the nitro groups in the IR spectrum can shift upon complex formation due to the delocalization of the negative charge.

Reduction Chemistry of Nitro Groups in 2-Chloro-3-methyl-1,4-dinitrobenzene

The nitro groups of 2-Chloro-3-methyl-1,4-dinitrobenzene can be reduced to amino groups using various reducing agents. The reduction can be controlled to selectively reduce one nitro group to yield a nitroaniline or to reduce both nitro groups to afford a diamine.

Selective Reduction to Nitroanilines and Diamines

The selective reduction of one nitro group in a dinitro compound is a valuable synthetic transformation. The regioselectivity of this reduction is influenced by the electronic and steric environment of each nitro group.

Selective Reduction to Nitroanilines:

In 2-Chloro-3-methyl-1,4-dinitrobenzene, the two nitro groups are in different chemical environments. The nitro group at the 1-position is ortho to the chlorine and meta to the methyl group, while the nitro group at the 4-position is para to the chlorine and meta to the methyl group.

Common reagents for the selective reduction of one nitro group include:

Sodium Sulfide (B99878) (Na₂S) or Ammonium (B1175870) Sulfide ((NH₄)₂S): This is a classic method for the selective reduction of one nitro group in dinitroarenes (Zinin reduction). echemi.com The selectivity is often governed by steric hindrance, with the less hindered nitro group being preferentially reduced. In the case of 2,4-dinitrotoluene, the 4-nitro group is preferentially reduced. echemi.com Applying this principle to 2-Chloro-3-methyl-1,4-dinitrobenzene, it is plausible that the 4-nitro group, being less sterically hindered by the adjacent methyl group compared to the 1-nitro group, would be selectively reduced to yield 2-Chloro-3-methyl-4-nitroaniline .

Catalytic Hydrogenation: By carefully controlling the reaction conditions (catalyst, pressure, temperature, and reaction time), it is possible to achieve selective reduction of one nitro group. google.commdpi.com

Reduction to Diamines:

Complete reduction of both nitro groups leads to the formation of the corresponding diamine. A variety of reducing agents can be employed for this transformation:

Catalytic Hydrogenation: This is a common and efficient method for the reduction of nitro groups to amines. Catalysts such as Palladium on carbon (Pd/C), Platinum on carbon (Pt/C), or Raney Nickel are typically used with hydrogen gas. nih.govnih.gov This method is generally effective for the synthesis of diamines from dinitro compounds. mdpi.com The reduction of 2-Chloro-3-methyl-1,4-dinitrobenzene would be expected to yield 4-Chloro-3-methylbenzene-1,2-diamine . sigmaaldrich.comnih.gov

Metal/Acid Systems: Reagents such as tin (Sn) or iron (Fe) in the presence of a strong acid like hydrochloric acid (HCl) are also effective for the complete reduction of nitro groups.

The choice of reducing agent and conditions is crucial to avoid undesired side reactions, such as the reduction of the chloro substituent (hydrodechlorination), which can occur under certain catalytic hydrogenation conditions.

Table 2: Potential Reduction Products of 2-Chloro-3-methyl-1,4-dinitrobenzene

| Starting Material | Reduction Condition | Major Product |

|---|---|---|

| 2-Chloro-3-methyl-1,4-dinitrobenzene | Selective reduction (e.g., Na₂S) | 2-Chloro-3-methyl-4-nitroaniline |

Catalytic Hydrogenation and Chemo-selective Reductions

The reduction of dinitroaromatic compounds like 2-Chloro-3-methyl-1,4-dinitrobenzene offers pathways to various amino derivatives, which are valuable intermediates in synthesis. The key challenge and area of research is achieving chemo-selectivity—the reduction of one nitro group while leaving the other intact.

The selective reduction of one nitro group in a dinitrobenzene derivative is influenced by the electronic environment and steric hindrance imposed by other substituents on the aromatic ring. For 2-Chloro-3-methyl-1,4-dinitrobenzene, the two nitro groups are in different steric environments. The nitro group at the 1-position is flanked by a methyl group and a chlorine atom, making it more sterically hindered than the nitro group at the 4-position.

Common methods for achieving chemo-selective reduction include:

Zinin Reduction : This classic method uses sulfide sources, such as aqueous ammonium sulfide or sodium sulfide, to selectively reduce one nitro group. csbsju.edu The reaction proceeds preferentially on the less sterically hindered nitro group.

Catalytic Hydrogenation : The use of metal catalysts with hydrogen gas is a widespread method for nitro group reduction. The choice of catalyst, solvent, and reaction conditions can impart significant selectivity. For instance, Ru-SnOx/Al2O3 catalysts have shown high selectivity in the partial hydrogenation of m-dinitrobenzene to m-nitroaniline. nih.gov Similar systems could potentially be adapted for the selective reduction of 2-Chloro-3-methyl-1,4-dinitrobenzene. The less hindered nitro group at the 4-position would be the more likely candidate for initial reduction.

Enzymatic reductions also demonstrate high chemo-selectivity. For example, the 3-nitrophenol nitroreductase from Ralstonia eutropha JMP134 catalyzes the reduction of various aromatic nitro groups specifically to the hydroxylamino stage, showcasing the potential of biological systems in these transformations. dtic.mil

| Reagent/Catalyst | Typical Substrate | Product | Key Feature |

|---|---|---|---|

| Aqueous Ammonium Sulfide (Zinin Reduction) | m-Dinitrobenzene | m-Nitroaniline | Selectively reduces one nitro group, often the less sterically hindered one. csbsju.edu |

| H₂ / Ru-SnOx/Al₂O₃ | m-Dinitrobenzene | m-Nitroaniline | High selectivity and activity for partial hydrogenation. nih.gov |

| NADPH / 3NP Nitroreductase | Nitroaromatics (e.g., 3-Nitrophenol) | Arylhydroxylamines | Enzymatic reduction that stops at the hydroxylamino stage. dtic.mil |

Electrochemical Reduction Mechanisms of Dinitrobenzenes

The electrochemical reduction of dinitrobenzenes has been studied extensively as it provides a controlled method for generating various reduction products by tuning the electrode potential and proton availability in the electrolyte. youtube.com The process typically occurs in a stepwise manner for each nitro group.

In an aprotic solvent like dimethylformamide (DMF), the reduction of a dinitrobenzene molecule generally proceeds through the following stages:

First Reduction Wave : A one-electron transfer to the molecule forms a radical anion (DNB•⁻).

Second Reduction Wave : A second electron is added to form a dianion (DNB²⁻).

The electrochemical behavior of 2-Chloro-3-methyl-1,4-dinitrobenzene would be influenced by its substituents. The electron-withdrawing chlorine atom and nitro groups would make the initial reduction (formation of the radical anion) occur at a less negative potential compared to unsubstituted benzene. The methyl group, being weakly electron-donating, would have a minor opposing effect. Studies on substituted nitrobenzenes have shown that electron-rich nitroarenes are reduced at more negative potentials. youtube.com

| Step | Reaction | Number of Electrons | Product Type |

|---|---|---|---|

| 1 | Ar-NO₂ + e⁻ → [Ar-NO₂]•⁻ | 1 | Radical Anion |

| 2 | [Ar-NO₂]•⁻ + e⁻ + 2H⁺ → Ar-N(OH)₂ → Ar-NO + H₂O | 2 | Nitroso Compound |

| 3 | Ar-NO + 2e⁻ + 2H⁺ → Ar-NHOH | 2 | Hydroxylamine |

| 4 | Ar-NHOH + 2e⁻ + 2H⁺ → Ar-NH₂ + H₂O | 2 | Amine |

Reactions Involving the Methyl Substituent and Chlorine Atom of 2-Chloro-3-methyl-1,4-dinitrobenzene

Side-Chain Functionalization and Derivatization

The methyl group on the 2-Chloro-3-methyl-1,4-dinitrobenzene ring is a potential site for functionalization, primarily through oxidation or halogenation reactions.

Side-Chain Oxidation : The benzylic position of the methyl group can be oxidized to afford a carboxylic acid. This transformation is well-documented for other nitrotoluene derivatives. For example, studies on the degradation of 2,4-dinitrotoluene (DNT) have identified a pathway involving the side-chain oxidation of the methyl group to form 2,4-dinitrobenzyl alcohol, 2,4-dinitrobenzaldehyde, and ultimately 2,4-dinitrobenzoic acid. dtic.mil Similarly, the metabolism of 2,4-DNT in vivo also yields 2,4-dinitrobenzoic acid. nih.gov Chemical oxidizing agents, such as chromic acid, are effective for converting p-nitrotoluene to p-nitrobenzoic acid, indicating that this is a viable synthetic route. youtube.com Given these precedents, it is expected that 2-Chloro-3-methyl-1,4-dinitrobenzene could be oxidized under appropriate conditions to yield 2-Chloro-1,4-dinitro-3-benzoic acid.

Side-Chain Halogenation : Halogenation of the methyl group, typically via a free-radical mechanism, is another potential functionalization pathway. Such reactions are usually initiated by UV light or a radical initiator. For instance, o-nitrotoluene can undergo side-chain bromination to yield o-nitrobenzyl bromide. google.com However, the reactivity of the benzylic hydrogens in 2-Chloro-3-methyl-1,4-dinitrobenzene would be significantly reduced due to the strong electron-withdrawing effect of the two nitro groups, which destabilizes the benzylic radical intermediate. Therefore, forcing conditions would likely be required to achieve side-chain halogenation.

Halogen Exchange Reactions

The chlorine atom in 2-Chloro-3-methyl-1,4-dinitrobenzene is activated towards nucleophilic aromatic substitution (SNAr). This is because the two nitro groups, positioned ortho and para to the chlorine atom, are powerful electron-withdrawing groups that stabilize the negatively charged intermediate (Meisenheimer complex) formed during the reaction.

One important SNAr reaction is halogen exchange (Halex reaction), where the chlorine atom is replaced by another halogen, most commonly fluorine. This is typically achieved by heating the haloaromatic compound with a finely-divided alkali metal fluoride, such as potassium fluoride (KF), often in the presence of a phase-transfer catalyst or an aminophosphonium catalyst in a high-boiling polar aprotic solvent. youtube.com The resulting 2-Fluoro-3-methyl-1,4-dinitrobenzene could serve as a precursor for other derivatives, as the fluorine atom is also an excellent leaving group in SNAr reactions.

Exploration of Electrophilic Aromatic Substitution (EAS) in 2-Chloro-3-methyl-1,4-dinitrobenzene

Electrophilic Aromatic Substitution (EAS) is a fundamental class of reactions for aromatic compounds. wikipedia.org However, the feasibility of EAS on the 2-Chloro-3-methyl-1,4-dinitrobenzene ring is extremely low. The rate and regioselectivity of EAS are governed by the electronic properties of the substituents already present on the ring.

The substituents on the ring have the following effects:

Nitro groups (-NO₂) : These are very strong deactivating groups due to their powerful electron-withdrawing resonance and inductive effects. They direct incoming electrophiles to the meta position relative to themselves. researchgate.net

Chlorine atom (-Cl) : This is a deactivating group due to its electron-withdrawing inductive effect, but it is an ortho-, para-director because its lone pairs can stabilize the carbocation intermediate through resonance. researchgate.net

Methyl group (-CH₃) : This is a weak activating group through an electron-donating inductive effect and hyperconjugation, and it is an ortho-, para-director. researchgate.net

In 2-Chloro-3-methyl-1,4-dinitrobenzene, the cumulative effect of two strongly deactivating nitro groups renders the entire aromatic ring highly electron-deficient. This severe deactivation makes the ring exceptionally resistant to attack by even strong electrophiles. Any attempt to force an EAS reaction, such as nitration or halogenation, would require extremely harsh conditions (e.g., very high temperatures and highly acidic catalysts), which would more likely lead to decomposition of the molecule rather than the desired substitution. Therefore, further functionalization of the aromatic ring of 2-Chloro-3-methyl-1,4-dinitrobenzene via electrophilic aromatic substitution is considered synthetically unviable. researchgate.netlookchem.com

| Substituent | Position | Effect on Reactivity | Directing Influence |

|---|---|---|---|

| -NO₂ | 1 & 4 | Strongly Deactivating | Meta |

| -Cl | 2 | Deactivating | Ortho, Para |

| -CH₃ | 3 | Activating | Ortho, Para |

Advanced Spectroscopic and Analytical Characterization of 2 Chloro 3 Methyl 1,4 Dinitrobenzene

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis and Conformational Studies

Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule, providing a fingerprint based on its functional groups. For 2-Chloro-3-methyl-1,4-dinitrobenzene, the spectra would be dominated by absorptions from the nitro groups, the C-Cl bond, and the aromatic ring.

Nitro Group (NO₂) Vibrations: The two nitro groups would give rise to very strong and characteristic absorption bands in the IR spectrum. These include the asymmetric stretching vibration (typically 1520-1560 cm⁻¹) and the symmetric stretching vibration (typically 1340-1370 cm⁻¹). The presence of two nitro groups may lead to splitting or broadening of these peaks.

Aromatic Ring Vibrations: C-H stretching vibrations for the aromatic protons would appear above 3000 cm⁻¹. C=C stretching vibrations within the ring typically occur in the 1450-1600 cm⁻¹ region.

C-Cl and C-H Vibrations: The C-Cl stretching vibration is expected in the fingerprint region, generally between 700-850 cm⁻¹. The C-H stretching and bending vibrations of the methyl group would be observed around 2850-2960 cm⁻¹ and 1375-1450 cm⁻¹, respectively.

Expected Vibrational Frequencies for 2-Chloro-3-methyl-1,4-dinitrobenzene

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Expected Intensity |

|---|---|---|---|

| Aromatic C-H Stretch | Ar-H | 3050 - 3150 | Medium-Weak |

| Aliphatic C-H Stretch | -CH₃ | 2850 - 2960 | Medium |

| Asymmetric NO₂ Stretch | -NO₂ | 1520 - 1560 | Strong |

| Symmetric NO₂ Stretch | -NO₂ | 1340 - 1370 | Strong |

| Aromatic C=C Stretch | Aromatic Ring | 1450 - 1600 | Medium-Strong |

| C-Cl Stretch | Ar-Cl | 700 - 850 | Strong |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Investigations

UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly those involving conjugated π-systems. The spectrum of 2-Chloro-3-methyl-1,4-dinitrobenzene is expected to show strong absorptions in the UV region. The chromophore is the dinitrated benzene (B151609) ring, which is a highly conjugated system. One would expect to observe π → π* transitions characteristic of the aromatic system, as well as n → π* transitions associated with the nitro groups. The presence of multiple electron-withdrawing groups typically shifts the absorption maxima (λ_max) to longer wavelengths (a bathochromic shift) compared to unsubstituted benzene.

Mass Spectrometry (MS) for Accurate Mass Measurement and Fragmentation Pathway Analysis

Mass spectrometry is used to determine the molecular weight and elemental formula of a compound and to gain structural information from its fragmentation patterns. For 2-Chloro-3-methyl-1,4-dinitrobenzene (C₇H₅ClN₂O₄), the monoisotopic mass is 215.9938 Da. uni.lu

High-resolution mass spectrometry (HRMS) would be able to confirm the elemental composition to within a few parts per million. The fragmentation pattern in electron ionization (EI-MS) would likely involve the sequential loss of the functional groups. Common fragmentation pathways for nitroaromatic compounds include the loss of NO₂ (46 Da), O, and NO. The presence of chlorine would be evident from the characteristic isotopic pattern of the molecular ion peak ([M]⁺ and [M+2]⁺ in an approximate 3:1 ratio). Predicted data suggests the formation of various adducts in softer ionization techniques. uni.lu

Predicted Mass Spectrometry Data for 2-Chloro-3-methyl-1,4-dinitrobenzene uni.lu

| Adduct | Predicted m/z |

|---|---|

| [M+H]⁺ | 217.00107 |

| [M+Na]⁺ | 238.98301 |

| [M-H]⁻ | 214.98651 |

| [M]⁺ | 215.99324 |

Chromatographic Techniques (GC-MS, LC-MS) for Purity Assessment and Reaction Monitoring

Chromatographic methods coupled with mass spectrometry are indispensable for separating the target compound from impurities and monitoring the progress of its synthesis.

Gas Chromatography-Mass Spectrometry (GC-MS): Given the volatility of similar chloronitrobenzene compounds, GC-MS is a suitable technique for analysis. nih.gov It provides separation based on boiling point and polarity, and the coupled mass spectrometer allows for the identification of the eluting peaks. This method would be highly effective for assessing the purity of a sample of 2-Chloro-3-methyl-1,4-dinitrobenzene and identifying any isomers or residual starting materials from a synthesis.

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is also a powerful tool, particularly for compounds that may have limited thermal stability. Reversed-phase HPLC could separate the compound from more or less polar impurities, with the mass spectrometer providing definitive identification. LC-MS is especially useful for monitoring reaction progress by analyzing aliquots of the reaction mixture over time.

X-ray Crystallography for Solid-State Structure and Intermolecular Interactions

As of the latest available data, a complete single-crystal X-ray diffraction analysis for 2-Chloro-3-methyl-1,4-dinitrobenzene has not been reported in publicly accessible crystallographic databases. Therefore, a detailed discussion of its specific crystal structure, unit cell parameters, and intermolecular interactions based on experimental data is not possible at this time.

To provide insight into the potential solid-state characteristics of such a molecule, the crystallographic data of a closely related isomer, 1-Chloro-2-methyl-4-nitrobenzene , can be examined. While the differing positions of the nitro and chloro groups will undoubtedly lead to distinct packing arrangements and intermolecular interactions, the analysis of this isomer offers a valuable comparative perspective on how similar functional groups orchestrate the crystalline architecture.

The crystal structure of 1-Chloro-2-methyl-4-nitrobenzene was determined to be in the monoclinic space group P2₁/n. The molecule is nearly planar, with a small dihedral angle of 6.2(3)° observed between the plane of the nitro group and the benzene ring. This planarity is a common feature in substituted nitrobenzenes, facilitating efficient crystal packing.

A summary of the crystallographic data for the isomer 1-Chloro-2-methyl-4-nitrobenzene is presented in the table below.

| Crystallographic Parameter | 1-Chloro-2-methyl-4-nitrobenzene |

| Chemical Formula | C₇H₆ClNO₂ |

| Formula Weight | 171.58 |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 13.5698(8) |

| b (Å) | 3.7195(3) |

| c (Å) | 13.5967(8) |

| α (°) | 90 |

| β (°) | 91.703(3) |

| γ (°) | 90 |

| Volume (ų) | 685.96(10) |

| Z | 4 |

Theoretical and Computational Chemistry of 2 Chloro 3 Methyl 1,4 Dinitrobenzene

Quantum Chemical Calculations for Electronic Structure and Molecular Geometry

Quantum chemical calculations are fundamental to understanding the intrinsic properties of 2-Chloro-3-methyl-1,4-dinitrobenzene. These methods provide a microscopic view of the molecule's electron distribution and the spatial arrangement of its atoms. By solving approximations of the Schrödinger equation, it is possible to determine the molecule's optimized geometry, corresponding to the lowest energy arrangement of its atoms, and to map its electronic landscape.

Techniques such as Density Functional Theory (DFT) are powerful tools for investigating molecular structures. For related dinitrobenzene derivatives, DFT calculations have been successfully used to optimize molecular geometries, with the resulting theoretical bond lengths and angles showing good agreement with experimental data obtained from X-ray crystallography nih.gov. This agreement validates the use of computational models to describe the structural framework of such molecules accurately.

Density Functional Theory (DFT) Studies on Reactivity and Stability

Density Functional Theory (DFT) is a widely used computational method to investigate the reactivity and stability of chemical compounds. Instead of dealing with the complex many-electron wavefunction, DFT focuses on the electron density, which simplifies the calculations while maintaining a high level of accuracy nih.govtaylorfrancis.com. The stability of a molecule can be inferred from parameters such as its total energy and bond dissociation energies (BDE). For instance, studies on polynitro heterocyclic compounds have shown that higher BDE values for trigger bonds (like C-NO2 or N-NO2) correlate with greater thermal stability nih.gov.

Chemical reactivity can be explored through various DFT-based descriptors. Fukui functions, for example, are used to identify which atoms in a molecule are most susceptible to nucleophilic, electrophilic, or radical attack by analyzing the change in electron density upon the addition or removal of an electron nih.gov. The molecular electrostatic potential (MEP) map is another useful tool that visualizes the charge distribution on the molecule's surface, highlighting electron-rich (negative potential) and electron-poor (positive potential) regions, which are prone to electrophilic and nucleophilic attack, respectively malayajournal.org. For a series of imidazole derivatives, DFT studies have been employed to analyze stability and reactivity based on these descriptors, providing insights into their chemical behavior jddtonline.info.

Frontier Molecular Orbital (HOMO-LUMO) Analysis

Frontier Molecular Orbital (FMO) theory simplifies the concept of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species youtube.comwikipedia.org. The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost orbital without electrons and can act as an electron acceptor malayajournal.orgyoutube.com. The energy of these orbitals and the gap between them are crucial indicators of a molecule's reactivity and kinetic stability malayajournal.org.

| Compound | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) | Reference |

|---|---|---|---|---|

| 2-(4-chlorophenyl)-1-((furan-2-yl)methyl)-4,5-dimethyl-1H-imidazole | -5.2822 | -1.2715 | 4.0106 | malayajournal.org |

| (E)-2-chloro-4-{[2-(2,4-dinitrophenyl)hydrazin-1-ylidene]methyl}phenol | N/A | N/A | 3.554 (0.13061 a.u.) | nih.gov |

Reaction Mechanism Modeling and Transition State Characterization

Computational chemistry provides powerful tools for elucidating reaction mechanisms by modeling the potential energy surface of a chemical reaction. This involves identifying the structures of reactants, products, intermediates, and, most importantly, the transition states that connect them. The transition state is the highest energy point along the reaction coordinate and is critical for determining the reaction's activation energy and rate.

For compounds similar to 2-Chloro-3-methyl-1,4-dinitrobenzene, such as 1-chloro-2,4-dinitrobenzene (B32670), a common reaction is nucleophilic aromatic substitution (SNAr). Experimental studies on the reaction of 1-chloro-2,4-dinitrobenzene with amines have proposed a mechanism involving the formation of a Meisenheimer complex as an intermediate researchgate.netarkat-usa.org. Computationally, this mechanism can be modeled by calculating the energies of all species involved. DFT methods are used to locate the geometries of the transition states and intermediates, and frequency calculations confirm their nature (transition states have a single imaginary frequency). This type of analysis provides a detailed, step-by-step picture of how the reaction proceeds and explains the factors that control its kinetics and outcome dntb.gov.ua.

Prediction and Interpretation of Spectroscopic Parameters

Theoretical calculations are invaluable for predicting and interpreting the spectroscopic properties of molecules. By simulating spectra computationally, researchers can assign experimental peaks to specific molecular motions or electronic transitions, leading to a more complete characterization of the compound.

Vibrational Spectroscopy (IR and Raman): Theoretical frequency calculations can predict the infrared (IR) and Raman spectra of a molecule. These calculations determine the vibrational modes of the molecule and their corresponding frequencies and intensities. For example, in a study of 2-chloro-3-(substituted-phenylamino)-1,4-naphthoquinone derivatives, DFT calculations were used to simulate the IR and Raman spectra, allowing for the assignment of bands associated with specific functional groups, such as the N-H stretching mode observed between 3150-3350 cm⁻¹ scielo.br.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical shifts in NMR spectroscopy can be predicted using quantum chemical calculations. By calculating the magnetic shielding tensors for each nucleus in the molecule, theoretical chemical shifts can be obtained and compared with experimental data to confirm the molecular structure.

Electronic Spectroscopy (UV-Vis): Time-dependent DFT (TD-DFT) is a common method for predicting the electronic absorption spectra (UV-Vis) of molecules. This method calculates the energies of electronic transitions from the ground state to various excited states. Studies on aminoquinones have used TD-DFT to simulate their UV-Vis spectra, identifying the electronic transitions responsible for the observed colors of the compounds in solution scielo.br.

Molecular Dynamics Simulations for Conformational Analysis and Solvent Effects

While quantum chemical calculations typically model molecules in the gas phase as isolated, static entities, Molecular Dynamics (MD) simulations provide a way to study their dynamic behavior over time, including conformational changes and interactions with their environment. MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe how the molecule moves, flexes, and interacts with solvent molecules nih.gov.

For a molecule like 2-Chloro-3-methyl-1,4-dinitrobenzene, MD simulations can be used for:

Conformational Analysis: The molecule may have several low-energy conformations due to the rotation of its methyl and nitro groups. MD simulations can explore the potential energy surface to identify the most stable conformers and the energy barriers between them. Studies on other flexible molecules have shown that multiple simulations starting from diverse initial conformations are often necessary to sample the accessible conformational space thoroughly nih.gov.

Solvent Effects: The behavior and reactivity of a molecule can be significantly influenced by the solvent. MD simulations explicitly model solvent molecules, providing insight into solvation shells, hydrogen bonding, and how the solvent's polarity affects the solute's conformation and properties. Simulations can be performed in various solvents, such as water, DMSO, or chloroform, to understand how the dielectric constant and specific solute-solvent interactions modulate the molecule's behavior nih.gov.

Role of 2 Chloro 3 Methyl 1,4 Dinitrobenzene As a Versatile Synthetic Building Block

Precursor to Substituted Anilines and Phenylenediamines

Detailed experimental studies specifically documenting the conversion of 2-Chloro-3-methyl-1,4-dinitrobenzene to substituted anilines and phenylenediamines are not extensively reported in the available literature. However, based on the well-established chemistry of analogous compounds, two primary pathways can be proposed for its use as a precursor to these important classes of compounds.

Nucleophilic Aromatic Substitution (SNAr): The chlorine atom on the benzene (B151609) ring is activated by the strong electron-withdrawing effects of the two nitro groups. This makes it a prime site for nucleophilic attack. Reaction with various nitrogen-based nucleophiles, such as ammonia, primary amines, or secondary amines, would lead to the displacement of the chloride ion and the formation of the corresponding N-substituted 2-methyl-1,4-dinitroanilines. The reaction conditions would typically involve a polar aprotic solvent and might be facilitated by heat or base.

Reduction of Nitro Groups: The dinitro compound can serve as a precursor to the corresponding phenylenediamine derivative. Catalytic hydrogenation (e.g., using H2 gas with catalysts like Pd/C, PtO2, or Raney Nickel) or chemical reduction (e.g., using metals like Sn, Fe, or Zn in acidic media) would reduce both nitro groups to amino groups, yielding 2-chloro-3-methylbenzene-1,4-diamine. quora.comgoogle.com Furthermore, selective reduction of one nitro group is a known strategy for dinitroarenes, often achievable using reagents like sodium hydrosulfide (B80085) (NaSH) or ammonium (B1175870) sulfide (B99878) ((NH4)2S) in a process known as the Zinin reduction. stackexchange.com This would produce isomeric chloro-methyl-nitroanilines. The regioselectivity of this partial reduction would be influenced by steric and electronic factors within the molecule. stackexchange.com

Synthesis of Novel Heterocyclic Systems Incorporating Dinitrobenzene Moieties

There is a lack of specific examples in the surveyed literature detailing the use of 2-Chloro-3-methyl-1,4-dinitrobenzene for the synthesis of novel heterocyclic systems. However, its functional groups make it a plausible candidate for such transformations. For instance, reaction with a dinucleophile could lead to the formation of a heterocyclic ring. An example could be the reaction with a hydrazine (B178648) derivative, which could potentially displace the chlorine and subsequently undergo a cyclization reaction involving one of the nitro groups to form a benzannulated heterocyclic system. The synthesis of various heterocyclic compounds, such as pyrimidines, oxazoles, and pyrazolines, often starts from activated aromatic precursors. researchgate.net

Application in the Synthesis of Functional Organic Materials (e.g., polymer precursors, advanced intermediates)

Direct applications of 2-Chloro-3-methyl-1,4-dinitrobenzene in the synthesis of functional organic materials like polymers or advanced intermediates are not documented in the available scientific and patent literature. Its derivatives, particularly the diamino derivative (2-chloro-3-methylbenzene-1,4-diamine), could theoretically serve as monomers for the synthesis of high-performance polymers such as polyamides or polyimides. Diamines are common building blocks for aramid fibers, which require high-purity monomers for polymerization. google.com However, without specific studies on this compound, its role as a polymer precursor remains hypothetical.

Strategic Use in Cascade and Multi-Component Reactions

Cascade and multi-component reactions (MCRs) are highly efficient synthetic strategies that allow the formation of complex molecules in a single operation. beilstein-journals.orgmdpi.comnih.gov The suitability of a compound as a substrate in these reactions depends on its ability to generate reactive intermediates that can participate in subsequent transformations.

A thorough search of the literature did not yield any specific examples of 2-Chloro-3-methyl-1,4-dinitrobenzene being used in cascade or multi-component reactions. While its functional groups offer potential reaction handles, such as initial nucleophilic substitution followed by a reduction-cyclization cascade, no documented instances of this strategic use have been found for this particular isomer.

Future Research Directions and Unexplored Avenues in 2 Chloro 3 Methyl 1,4 Dinitrobenzene Chemistry

Development of Novel Catalytic Systems for Transformations of 2-Chloro-3-methyl-1,4-dinitrobenzene

The functional groups of 2-Chloro-3-methyl-1,4-dinitrobenzene—a chloro group and two nitro groups—are prime targets for catalytic transformations. The development of novel catalytic systems that can selectively act on these sites in the presence of each other is a significant research challenge.

Future research should focus on:

Selective Nitro Group Reduction: The partial or complete reduction of the nitro groups to amino groups is a foundational transformation. Research into chemoselective catalysts that can reduce one nitro group while leaving the other and the chloro group intact would be highly valuable. This would open pathways to novel diamine or nitroaniline building blocks. The relative positions of the nitro groups to the methyl and chloro substituents will influence their electronic environment, suggesting that regioselective reduction could be achievable with sophisticated catalyst design.

Carbon-Carbon and Carbon-Heteroatom Cross-Coupling: The chloro substituent is a handle for cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig). A key research avenue is the development of robust palladium, nickel, or copper catalysts that can function effectively despite the presence of deactivating and sterically hindering nitro and methyl groups. Kinetic studies on related compounds like 1-chloro-2,4-dinitrobenzene (B32670) have shown that the activation of the C-Cl bond is significantly influenced by the electronic nature of the substituents. researchgate.net Investigating how the additional methyl group in 2-chloro-3-methyl-1,4-dinitrobenzene modulates this reactivity is a critical unexplored area.

Asymmetric Catalysis: If transformations lead to the creation of chiral centers, exploring enantioselective catalytic methods would be a sophisticated extension of this research, particularly relevant for the synthesis of chiral ligands or pharmaceutical intermediates.

The interplay between the substituents makes catalytic transformation a non-trivial pursuit. For instance, the activating effect of the nitro groups on the chloro-substituent for nucleophilic aromatic substitution (SNAr) could compete with metal-catalyzed cross-coupling pathways. researchgate.net Designing catalytic systems that can control this competition is a significant but rewarding challenge.

Photochemical and Electrochemical Studies of the Compound

The redox-active nitro groups suggest that 2-Chloro-3-methyl-1,4-dinitrobenzene would have interesting photochemical and electrochemical properties. However, specific studies on this molecule are lacking. Future research can draw parallels from extensive studies on related compounds like 1,4-dinitrobenzene (B86053) (DNB).

Electrochemical Research Avenues: The electrochemical reduction of nitroaromatic compounds is a well-established field, with DNB known to undergo a two-step, one-electron reduction to form a radical anion and then a dianion. acs.orgmarquette.edu The potential difference between these two reduction steps is highly sensitive to the solvent and supporting electrolyte. marquette.edu For example, in acetonitrile, two distinct reduction waves are observed, but these can collapse into a single two-electron wave in room-temperature ionic liquids (RTILs) like butylmethyl imidazolium-BF4 (BMImBF4). marquette.edunih.gov

Future electrochemical studies on 2-Chloro-3-methyl-1,4-dinitrobenzene should investigate:

Cyclic Voltammetry: Determining the reduction potentials of the compound in various solvents (e.g., acetonitrile, DMF, ionic liquids) to understand how the chloro and methyl substituents shift the potentials compared to DNB. marquette.edumdpi.com It is hypothesized that the electron-withdrawing chloro group and electron-donating methyl group will have opposing effects, leading to unique electrochemical behavior.

Spectroelectrochemistry: Combining UV-Vis or FTIR spectroscopy with electrochemical methods can allow for the identification of transient species like the radical anion and dianion. marquette.edunih.gov This would provide insight into the stability of these intermediates, which is crucial for applications in sensors or organic electronic materials. mdpi.com

Irreversible Processes: Research on silicon electrodes has shown that DNB reduction can be irreversible, leading to the formation of a molecular film on the electrode surface. mdpi.com Investigating whether 2-Chloro-3-methyl-1,4-dinitrobenzene exhibits similar behavior could be relevant for surface modification applications.

Photochemical Research Avenues: The photochemistry of nitroaromatic compounds is rich but complex. Future studies could explore the compound's photostability, potential for photo-induced reactions (e.g., photo-reduction of the nitro groups), and its ability to act as a photosensitizer. Understanding its behavior under UV irradiation is a critical and unexplored area. nih.gov

| Solvent/Medium | Observation | Significance | Reference |

|---|---|---|---|

| Acetonitrile | Two sequential one-electron reduction waves are observed. | Represents the standard behavior, forming a stable radical anion first, then a dianion. | marquette.edumarquette.edu |

| Room-Temperature Ionic Liquid (BMImBF4) | The two reduction waves collapse into a single two-electron wave. | Demonstrates the strong influence of the solvent environment (ion pairing) on the redox potentials. | marquette.edunih.gov |

| BMImNTf2 (Ionic Liquid) | Leads to an irreversible reduction of DNB. | Suggests protonation of the dianion, indicating the reactivity of the generated species is anion-dependent in the ionic liquid. | acs.orgnih.gov |

| Silicon Electrode | Shows two irreversible reduction waves, leading to film formation. | Indicates potential for surface functionalization via electrochemical deposition. | mdpi.com |

Green Chemistry Approaches for Sustainable Synthesis and Transformations

Applying the principles of green chemistry to the lifecycle of 2-Chloro-3-methyl-1,4-dinitrobenzene is a critical future research direction. nih.gov This involves developing more sustainable methods for both its synthesis and its subsequent chemical transformations.

Sustainable Synthesis: The conventional synthesis of nitroaromatics often involves the use of large quantities of strong acids like nitric acid and sulfuric acid, which are hazardous and generate significant waste. scribd.comgoogle.com Green chemistry approaches would focus on:

Alternative Nitrating Agents: Exploring solid acid catalysts or milder nitrating systems to reduce corrosive waste.

Solvent-Free or Greener Solvents: Traditional syntheses may use chlorinated solvents. chemicalbook.com Future work should investigate solvent-free reaction conditions or the use of safer, recyclable solvents like water or ionic liquids. nih.gov The principle that "the best solvent is no solvent" should be a guiding philosophy. nih.gov

Energy Efficiency: Investigating microwave-assisted or ultrasound-assisted synthesis could reduce reaction times and energy consumption compared to conventional heating. nih.govnih.gov

Sustainable Transformations: For the reactions of 2-Chloro-3-methyl-1,4-dinitrobenzene, green approaches include:

Catalysis over Stoichiometric Reagents: Employing catalytic amounts of reagents (e.g., for reductions or cross-coupling) is preferable to using stoichiometric amounts, which aligns with the principles of atom economy and waste prevention. nih.gov

Aqueous Media: Developing transformations that can be performed in water would significantly improve the environmental profile of its chemistry. ubc.ca

Renewable Resources: While the core aromatic structure is derived from fossil fuels, future research could explore transformations that attach moieties derived from renewable feedstocks. nih.gov

| Green Chemistry Principle | Application in Future Research | Reference |

|---|---|---|

| 1. Prevent Waste | Develop high-yield syntheses and transformations with minimal byproducts. | nih.gov |

| 2. Atom Economy | Prioritize addition reactions and catalytic cycles over substitutions with poor leaving groups. | nih.gov |

| 5. Safer Solvents & Auxiliaries | Replace hazardous organic solvents with water, supercritical fluids, or ionic liquids, or perform reactions neat. | nih.govnih.gov |

| 6. Design for Energy Efficiency | Utilize microwave or ultrasonic energy; conduct syntheses at ambient temperature and pressure where possible. | nih.govnih.gov |

| 9. Catalysis | Develop selective catalysts for reduction and cross-coupling instead of using stoichiometric reagents. | nih.gov |

| 11. Real-time Analysis for Pollution Prevention | Use in-process monitoring (e.g., spectroscopy) to track reaction progress and prevent runaway reactions or byproduct formation. | nih.gov |

Exploration of its Role in Advanced Retrosynthetic Strategies

2-Chloro-3-methyl-1,4-dinitrobenzene is a potentially valuable building block for the synthesis of complex organic molecules. Its unique substitution pattern and array of functional groups offer multiple disconnection points in retrosynthetic analysis.

Future research should explore its utility in:

Synthesis of Polysubstituted Anilines and Phenols: The nitro groups can be reduced to amines, and the chloro group can be hydrolyzed (under harsh conditions) or displaced by an oxygen nucleophile. This provides access to highly substituted anilines and phenols, which are important structural motifs in medicinal chemistry. The reduction of the nitro groups followed by diazotization would open up a vast range of further transformations.

Scaffold for Heterocyclic Chemistry: The diamino derivative, obtained after complete reduction of the nitro groups, could serve as a precursor for the synthesis of fused heterocyclic systems, such as benzimidazoles or quinoxalines, by condensation with appropriate dicarbonyl compounds.

Orthogonal Functional Group Manipulation: A key challenge and opportunity lie in the selective manipulation of the three functional groups. For example, a retrosynthetic plan might require a cross-coupling reaction at the C-Cl bond without affecting the nitro groups, followed by the selective reduction of one nitro group, and finally, a reaction involving the second nitro group. Developing a toolbox of reactions that allows for this level of control is a major unexplored avenue. The kinetic differences in reactivity between the functional groups, influenced by their positions, will be central to designing such strategies. researchgate.net

The specific 1,2,3,4-substitution pattern is less common than other patterns, and thus, 2-Chloro-3-methyl-1,4-dinitrobenzene could be a key starting material for target molecules where this specific arrangement is essential.

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for preparing 2-Chloro-3-methyl-1,4-dinitrobenzene, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis typically involves sequential nitration and chlorination of toluene derivatives. Electrophilic nitration at the 1,4-positions requires a strong nitrating agent (e.g., HNO₃/H₂SO₄) under controlled temperatures (0–5°C) to avoid over-nitration. Subsequent chlorination at the 2-position can be achieved using FeCl₃ as a catalyst in chlorobenzene solvents. Yield optimization requires monitoring steric hindrance from the methyl group and competing side reactions (e.g., ring deactivation by nitro groups) .

Q. Which spectroscopic techniques are most reliable for characterizing structural impurities in 2-Chloro-3-methyl-1,4-dinitrobenzene?

- Methodological Answer : High-resolution mass spectrometry (HRMS) and ¹H/¹³C NMR are critical for confirming molecular weight and substituent positions. Impurities such as di-ortho-substituted byproducts can be identified via GC-MS with electron ionization, leveraging retention indices and fragmentation patterns. Infrared (IR) spectroscopy aids in detecting residual functional groups (e.g., unreacted amines or hydroxyl groups) from incomplete synthesis .

Q. How does the nitro group orientation affect the compound’s solubility and stability in organic solvents?

- Methodological Answer : The para-nitro groups create strong electron-withdrawing effects, reducing solubility in polar aprotic solvents like DMSO. Stability tests (e.g., accelerated degradation studies under UV light) show that methyl and chloro substituents at adjacent positions increase susceptibility to photodecomposition. Solubility can be enhanced using co-solvents like acetone/water mixtures (70:30 v/v) .

Advanced Research Questions

Q. What mechanistic insights explain the compound’s reactivity in nucleophilic aromatic substitution (NAS) reactions?

- Methodological Answer : The electron-deficient aromatic ring facilitates NAS, particularly at the 3-methyl position due to steric acceleration. Kinetic studies using Hammett plots reveal that the chloro substituent acts as a weakly deactivating group, while nitro groups dominate the electronic effects. Computational models (DFT) predict activation barriers for methoxide or amine nucleophiles, validated by experimental rate constants in ethanol/THF systems .

Q. How can computational toxicology models predict the metabolic pathways of 2-Chloro-3-methyl-1,4-dinitrobenzene in mammalian systems?

- Methodological Answer : Tools like PISTACHIO and REAXYS predict hepatic Phase I metabolism (e.g., nitro-reduction to amines) and Phase II conjugation (glucuronidation). In vitro assays with cytochrome P450 isoforms (CYP2E1, CYP3A4) confirm nitro-reductase activity, while LC-MS/MS tracks urinary metabolites like dichlorophenols. Cross-species differences (e.g., rat vs. human microsomes) must be quantified to extrapolate toxicity .

Q. What experimental designs resolve contradictions in reported cytotoxicity data for nitroaromatic compounds?

- Methodological Answer : Contradictions often arise from varying cell lines (e.g., HepG2 vs. HEK293) and exposure durations. A standardized protocol includes:

- Dose-response curves (0.1–100 µM) with triplicate replicates.

- Controls for nitroreductase activity (e.g., dicoumarol inhibition).

- ROS quantification via DCFH-DA assays to distinguish oxidative stress mechanisms.

- Meta-analysis of published data using PRISMA guidelines to identify confounding variables (e.g., solvent carriers like DMSO) .

Q. What role does 2-Chloro-3-methyl-1,4-dinitrobenzene play in surface-mediated indoor air chemistry reactions?

- Methodological Answer : The compound’s volatility and adsorption onto indoor surfaces (e.g., PVC, glass) can be studied via gas chromatography with thermal desorption (GC-TD). Surface reactivity with ozone or hydroxyl radicals is monitored using FTIR-ATR, revealing nitro group degradation into NOₓ species. Synchrotron-based XPS quantifies chlorine retention on surfaces, informing long-term exposure risks .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.